molecular formula C14H7F5O2 B6409966 4-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid CAS No. 1261968-15-3

4-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6409966
CAS No.: 1261968-15-3
M. Wt: 302.20 g/mol
InChI Key: KOMAKNLJUBBQRM-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid: is a fluorinated benzoic acid derivative. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves the following steps:

    Formation of Grignard Reagent: Magnesium powder and a small amount of iodine are added to a reaction flask under a nitrogen atmosphere. Anhydrous tetrahydrofuran and 2-bromo-5-fluorotrifluoromethylbenzene are then added. The mixture is heated to reflux for 2 hours to form the Grignard reagent.

    Carboxylation: The reaction mixture is cooled to room temperature, and carbon dioxide is introduced. The mixture is stirred overnight.

    Acidification and Extraction: Hydrochloric acid is added to acidify the reaction mixture. The product is extracted using ethyl acetate and water. The organic layer is dried and concentrated.

    Purification: The crude product is purified using column chromatography to obtain the final compound

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

4-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 2-Fluoro-3-(trifluoromethyl)benzoic acid

Comparison: 4-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the presence of multiple fluorine atoms in different positions on the benzene ring. This structural feature imparts distinct electronic and steric properties, making it more reactive and versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

4-fluoro-2-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-7-4-5-9(13(20)21)10(6-7)8-2-1-3-11(12(8)16)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMAKNLJUBBQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691817
Record name 2',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-15-3
Record name 2',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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